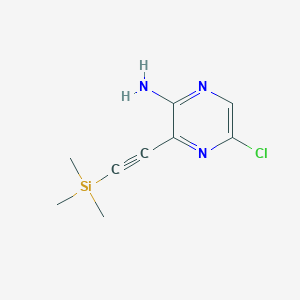

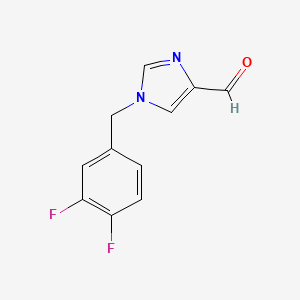

![molecular formula C7H7ClN2 B1490084 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 1393540-11-8](/img/structure/B1490084.png)

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Overview

Description

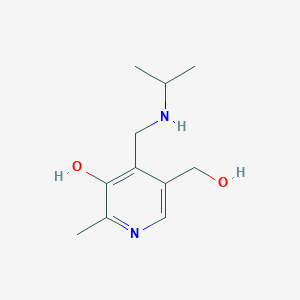

“4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” is a chemical compound with the empirical formula C7H5ClN2 . It is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The compound has a molecular weight of 152.58 .Physical And Chemical Properties Analysis

The compound is a solid and its SMILES string is Clc1nccc2[nH]ccc12 . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications

Synthesis and Characterization

- Towards New Heterocyclic Molecules: 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one was synthesized and characterized, demonstrating potential in non-linear optics and as a lead compound for anti-cancer drugs due to its stability and reactivity, supported by DFT calculations and molecular dynamics simulations (Murthy et al., 2017).

Chemical Properties and Reactions

- Efficient Synthesis of Substituted Derivatives: Demonstrates the versatility of pyrrolo[3,4-c]pyridine derivatives for nucleophilic substitution reactions, facilitating the synthesis of biologically active scaffolds (Figueroa‐Pérez et al., 2006).

- Electronic Structure Insights: Analysis of the charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine provides foundational insights into its chemical bonding and stability, important for developing new materials (Hazra et al., 2012).

Biological Activity

- Biological Activity Overview: Pyrrolo[3,4-c]pyridine derivatives exhibit a wide range of pharmacological properties, including analgesic and sedative effects, and show potential in treating diseases of the nervous and immune systems, diabetes, mycobacterial infections, viruses, and tumors (Wójcicka & Redzicka, 2021).

Material Science Applications

- Photoluminescent Polymers: The development of π-conjugated polymers containing pyrrolo[3,4-c]pyridine units for electronic applications highlights the potential of these compounds in creating photoluminescent materials with high stability and solubility (Beyerlein & Tieke, 2000).

Safety and Hazards

Future Directions

The broad spectrum of pharmacological properties of pyrrolopyridine derivatives makes them attractive for the development of new compounds . They have been studied as analgesic and sedative agents, and have shown potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s likely that it interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in glucose metabolism .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Related compounds have been shown to have various effects, such as reducing migration and invasion abilities of certain cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

properties

IUPAC Name |

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-6-4-9-3-5(6)1-2-10-7/h1-2,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPLXXUOWISXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)

![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)

![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)